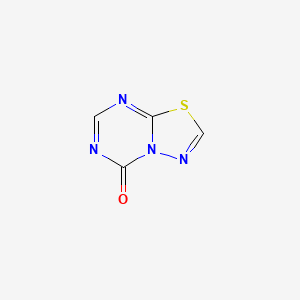
5H-1,3,4-Thiadiazolo(3,2-a)(1,3,5)triazin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-1,3,4-Thiadiazolo(3,2-a)(1,3,5)triazin-5-one is a heterocyclic compound that features a fused ring system consisting of thiadiazole and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1,3,4-Thiadiazolo(3,2-a)(1,3,5)triazin-5-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of thioglycolic acid or ethyl thioglycolate with dicyandiamide in the presence of aromatic aldehydes and ammonium acetate can lead to the formation of this compound . Another approach involves the use of multicomponent reactions, which are efficient and can be carried out under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of green chemistry principles, such as employing sustainable catalysts and solvents, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5H-1,3,4-Thiadiazolo(3,2-a)(1,3,5)triazin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5H-1,3,4-Thiadiazolo(3,2-a)(1,3,5)triazin-5-one involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity may be attributed to its ability to interfere with cellular processes such as DNA replication and protein synthesis, leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5H-1,3,4-Thiadiazolo(3,2-a)(1,3,5)triazin-5-one include:
- 1,3,4-Thiadiazolo(3,2-a)pyrimidin-5-one
- 1,3,4-Thiadiazolo(3,2-a)quinazoline-6,7-diones
- 1,3,5-Triallyl-1,3,5-triazinane-2,4,6-trione
Uniqueness
What sets this compound apart from similar compounds is its unique fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Properties
CAS No. |
75993-86-1 |
|---|---|
Molecular Formula |
C4H2N4OS |
Molecular Weight |
154.15 g/mol |
IUPAC Name |
[1,3,4]thiadiazolo[3,2-a][1,3,5]triazin-5-one |
InChI |
InChI=1S/C4H2N4OS/c9-3-5-1-6-4-8(3)7-2-10-4/h1-2H |
InChI Key |
LWALZNPDMJOXKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=O)N2C(=N1)SC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


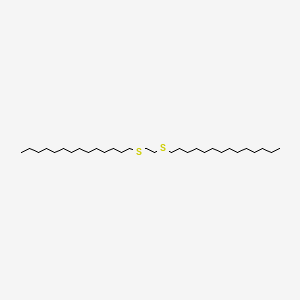
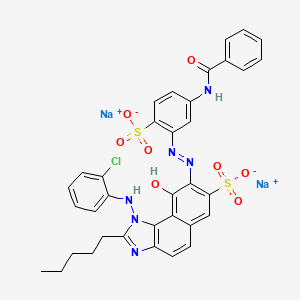
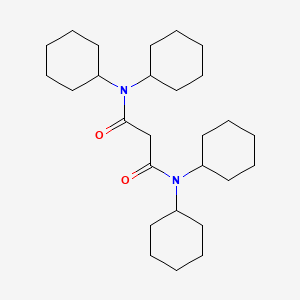


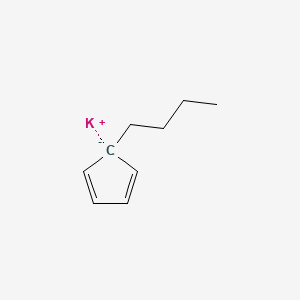
![4-[2-(5-Nitrofuran-2-yl)ethenyl]morpholine](/img/structure/B14448480.png)
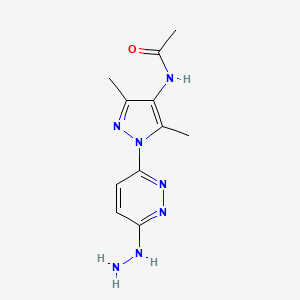
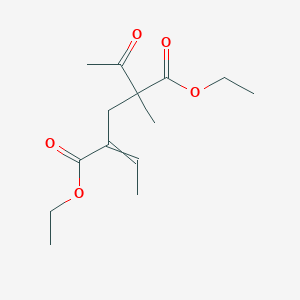
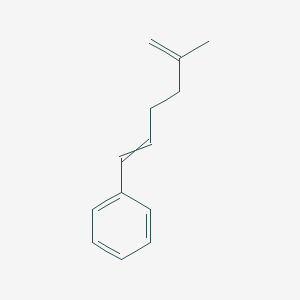
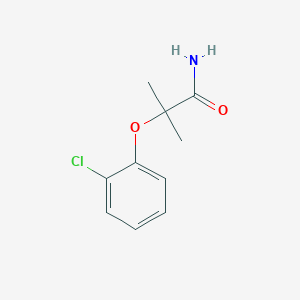
![1-[(4-Aminophenyl)methyl]-4-benzylpiperazine-2,3-dione](/img/structure/B14448515.png)
![N-Butyl-9-methoxy-7-oxo-7H-furo[3,2-g][1]benzopyran-4-sulfonamide](/img/structure/B14448516.png)
![Tris[3-(2H-1,3-benzodioxol-5-yl)propyl]borane](/img/structure/B14448520.png)
